2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one
Description
2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one is a piperazine-derived compound featuring a trifluoromethyl-substituted pyrimidine moiety. Piperazine derivatives are recognized for their broad pharmacological applications, including antifungal, antibacterial, and anticancer activities .
For example, describes a reaction between 2-[4-(piperazin-1-yl)phenyl]pyrimidine hydrochloride and chloroacetyl chloride in acetonitrile with DIEA, yielding a structurally related compound .
Properties
IUPAC Name |
2-chloro-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O/c12-7-9(20)18-3-5-19(6-4-18)10-16-2-1-8(17-10)11(13,14)15/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNFUFUVDKJPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .
Chemical Reactions Analysis
2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent . Its structure suggests activity against certain biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of similar compounds exhibit cytotoxic effects on cancer cells. For instance, studies on related piperazine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antiviral Properties : Compounds with trifluoromethyl groups have been noted for their antiviral activities. The presence of the pyrimidine moiety in 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one may enhance its efficacy against viral pathogens by interfering with viral replication mechanisms .
Neuroscience Research
The compound's ability to interact with neurotransmitter systems positions it as a potential candidate for studying neurological disorders.
Applications in Neuropharmacology
- Glycine Transporter Inhibition : Similar compounds have been developed as glycine transporter inhibitors, which are relevant in treating conditions like schizophrenia and other mood disorders. The design of such inhibitors often involves modifications to piperazine structures, hinting at the potential application of this compound .
Agricultural Chemistry
While primarily focused on medicinal applications, the compound's structural characteristics may also lend themselves to agricultural uses.
Herbicide Development
- The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds. Research into related piperazine derivatives has shown that they can act as effective herbicides by inhibiting specific enzymatic pathways in plants .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. Understanding its chemical properties is crucial for optimizing its applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidinyl piperazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural and synthetic differences between the target compound and its analogs:
Key Observations :
- Trifluoromethylpyrimidine vs. Phenyl : The target compound’s trifluoromethylpyrimidine group introduces strong electron-withdrawing effects, which may enhance electrophilicity at the carbonyl group compared to the phenyl analog . This could influence reactivity in further derivatization or target binding.
- Triazole Derivatives (m2, m5) : These compounds incorporate nitrogen-rich heterocycles, likely improving solubility and hydrogen-bonding capacity. However, their synthesis requires Pd catalysts and harsh conditions, resulting in lower yields (e.g., 29% for m2 ).
Physicochemical Properties
- Crystal structure data for the phenyl analog () reveals dense packing due to planar aromatic rings, whereas the bulkier trifluoromethylpyrimidine may disrupt crystallization, enhancing bioavailability .
Biological Activity
2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one, with the molecular formula CHClFNO, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 308.69 g/mol
- CAS Number : Not specified
- Molecular Structure : The compound features a chloro group, a trifluoromethyl pyrimidine moiety, and a piperazine ring, contributing to its unique biological profile.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies involving pyrimidine derivatives have shown promising results against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induction of apoptosis |
| Compound B | HeLa | 15 | Inhibition of cell cycle |
| 2-Chloro... | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group may play a crucial role in enhancing the compound's interaction with bacterial membranes.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Its lipophilic nature may allow it to integrate into and disrupt bacterial membranes.
Study on Anticancer Properties
A recent study published in a peer-reviewed journal examined the effects of similar piperazine-based compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values ranging from 10 µM to 30 µM depending on the specific structure and substituents present.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds found that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be crucial for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(trifluoromethyl)pyrimidin-2-amine with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalysts like triethylamine or DIPEA can improve coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization requires precise control of stoichiometry, temperature, and solvent choice, as demonstrated in analogous piperazine-pyrimidine syntheses .
Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography to resolve the 3D configuration, particularly the orientation of the trifluoromethyl-pyrimidine and piperazino groups .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and assess purity. The chloroethanone moiety typically shows a carbonyl peak at ~170 ppm in ¹³C NMR .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to confirm molecular weight and detect impurities (<2% threshold) .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodology : Stability tests under varying temperatures (-20°C, 4°C, room temperature) and humidity levels (0–80% RH) should be conducted. Monitor degradation via:
- TGA/DSC to assess thermal stability.
- UV-Vis spectroscopy to track absorbance changes in solution (e.g., DMSO or ethanol) over 72 hours.
- Store in amber vials under inert gas (argon) to prevent hydrolysis of the chloroethanone group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in kinase inhibition?
- Methodology :
- Synthesize analogs with modifications to the piperazine ring (e.g., methyl or ethyl substitutions) and pyrimidine moiety (e.g., replacing trifluoromethyl with cyano or nitro groups).
- Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays.
- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with kinase active sites, prioritizing residues like hinge-region methionine or gatekeeper threonine .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Methodology :
- Normalize assay conditions : Use consistent solvent (e.g., DMSO concentration ≤0.1%), cell lines (e.g., HEK293 for transfection efficiency), and readout methods (e.g., luminescence vs. fluorescence).
- Address solubility issues via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
- Validate contradictory results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modification?
- Methodology :
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the piperazine ring to enhance aqueous solubility.
- Metabolic stability : Replace labile groups (e.g., chloroethanone) with bioisosteres like ketones or amides. Test stability in liver microsome assays (human/rat CYP450 isoforms).
- Use prodrug strategies (e.g., esterification of the carbonyl group) to improve bioavailability .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout models to confirm target engagement (e.g., depleting suspected kinase targets and assessing rescue effects).
- Phosphoproteomics (LC-MS/MS) to identify downstream signaling pathways.
- Cryo-EM or co-crystallization with target proteins to visualize binding interactions .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on the compound’s configuration?
- Methodology :
- Compare X-ray diffraction data with computational models (DFT or molecular mechanics) to validate bond angles and torsional strain.
- Re-examine crystallization conditions (e.g., solvent polarity, temperature) that may induce polymorphic forms.
- Use synchrotron radiation for high-resolution data collection to resolve ambiguities in electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
